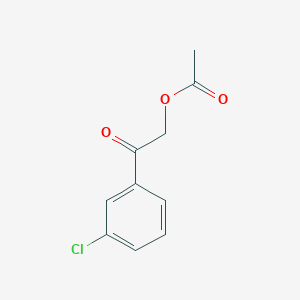

2-(3-Chlorophenyl)-2-oxoethyl acetate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-(3-chlorophenyl)-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-7(12)14-6-10(13)8-3-2-4-9(11)5-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDHPLQWTJGVLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00524776 | |

| Record name | 2-(3-Chlorophenyl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00524776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87992-00-5 | |

| Record name | 2-(3-Chlorophenyl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00524776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 3 Chlorophenyl 2 Oxoethyl Acetate

Targeted Synthesis of 2-(3-Chlorophenyl)-2-oxoethyl Acetate (B1210297)

The efficient construction of the 2-(3-Chlorophenyl)-2-oxoethyl acetate molecule is paramount for its application as a synthetic intermediate. This section details established and modern approaches to its synthesis, methods for optimizing reaction outcomes, and strategies for ensuring high purity and yield.

Classical and Contemporary Reaction Pathways for Oxoethyl Acetate Formation

The formation of the 2-oxoethyl acetate structure can be achieved through several synthetic routes, primarily diverging in the sequence of forming the α-acetoxy ketone functionality.

Classical Pathway: Halogenation Followed by Nucleophilic Substitution

A well-established and robust method involves a two-step sequence starting from 3'-chloroacetophenone (B45991).

α-Halogenation: The first step is the direct halogenation of the α-carbon of 3'-chloroacetophenone. Bromination is commonly employed using reagents like elemental bromine (Br₂) in a suitable solvent such as methanol (B129727) or acetic acid. mdpi.com This reaction proceeds via an enol or enolate intermediate and is often acid-catalyzed to facilitate enol formation. nih.gov This yields the key intermediate, 2-bromo-1-(3-chlorophenyl)ethanone (B1584072). bldpharm.comsynzeal.com

Nucleophilic Substitution: The resulting α-haloketone is highly susceptible to nucleophilic attack at the α-carbon due to the electron-withdrawing effect of the adjacent carbonyl group, which enhances the polarity of the carbon-halogen bond. nih.gov The second step is a nucleophilic substitution reaction where the bromine atom is displaced by an acetate nucleophile. up.ac.za This is typically achieved by treating 2-bromo-1-(3-chlorophenyl)ethanone with an acetate salt, such as sodium acetate or potassium acetate, in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972). This reaction follows an SN2 mechanism.

Contemporary Pathway: Direct α-Acetoxylation

More modern approaches aim to streamline the synthesis into a single step, avoiding the isolation of the often lachrymatory α-haloketone intermediate. Direct α-acetoxylation of the ketone can be accomplished using hypervalent iodine reagents. A catalytic method involves using iodobenzene (B50100) as a catalyst with an oxidant system, such as 30% aqueous hydrogen peroxide and acetic anhydride (B1165640). organic-chemistry.org This method is more economical and environmentally benign compared to using stoichiometric amounts of heavy metal oxidants like lead tetraacetate. organic-chemistry.org

Optimization of Reaction Conditions: Temperature, Solvent Systems, and Catalysis

Optimizing reaction parameters is crucial for maximizing the efficiency of the synthesis of this compound. Key variables include the choice of solvent, reaction temperature, and the use of catalysts.

For the classical nucleophilic substitution pathway, the selection of the solvent is critical. Polar aprotic solvents like DMF, dimethyl sulfoxide (B87167) (DMSO), or acetone are preferred as they effectively solvate the cation of the acetate salt while poorly solvating the acetate anion, thereby increasing its nucleophilicity. The reaction temperature is typically maintained between room temperature and moderate heating (e.g., 50-80 °C) to ensure a reasonable reaction rate without promoting side reactions, such as elimination or decomposition.

The table below summarizes key optimization parameters for the nucleophilic substitution step.

| Parameter | Condition/Reagent | Rationale |

|---|---|---|

| Solvent | DMF, Acetone, Acetonitrile (B52724) | Polar aprotic solvents enhance the nucleophilicity of the acetate anion. |

| Temperature | 25 °C - 80 °C | Balances reaction rate against the potential for side reactions. Lower temperatures may require longer reaction times. |

| Acetate Source | Sodium Acetate (NaOAc), Potassium Acetate (KOAc) | Choice can influence solubility and reactivity. Potassium salts are sometimes more soluble in organic solvents. |

| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | Can be used in biphasic systems to facilitate the transfer of the acetate anion to the organic phase. |

Strategies for Enhancing Yield and Purity in Laboratory and Scaled Synthesis

Achieving high yield and purity is a central goal in both laboratory-scale synthesis and industrial production. Several strategies can be employed throughout the synthetic process.

Control of Stoichiometry: Precise control over the molar ratios of reactants is essential. In the halogenation step, using a slight excess of the halogenating agent can drive the reaction to completion, but a large excess may lead to di-halogenated by-products. nih.gov

Reaction Monitoring: Closely monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) allows for quenching the reaction at the optimal time, preventing the formation of degradation products.

Purification Techniques: After the reaction is complete, the crude product must be purified. For this compound, common methods include:

Recrystallization: This is an effective method for purifying solid products. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is chosen in which the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain in solution.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a powerful tool. A solvent system (eluent) is selected to provide differential migration of the product and impurities down the column.

Minimizing By-products: In the substitution step, potential side reactions like the Favorskii rearrangement can be minimized by careful selection of a non-basic acetate source and avoiding strongly basic conditions. wikipedia.org

Alternative Precursor Selection for the 3-Chlorophenyl Moiety

Friedel-Crafts Acylation: One fundamental approach begins with chlorobenzene. A Friedel-Crafts acylation reaction with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) can synthesize chloroacetophenone. vedantu.comyoutube.com However, this reaction typically yields a mixture of ortho- and para-isomers, with the 4'-chloroacetophenone (B41964) being the major product due to steric hindrance at the ortho position. vedantu.comyoutube.comvedantu.com The desired 3'-chloroacetophenone is not directly formed in significant amounts via this route, making it less efficient for targeted synthesis.

From 3-Chlorobenzoyl Chloride: A more direct route starts with 3-chlorobenzoyl chloride. This can be converted to the target keto-ester scaffold through various multi-step sequences, for example, by reaction with a suitable malonic ester derivative followed by hydrolysis and decarboxylation. google.com

From 3-Aminophenyl Acetophenone (B1666503): Another route involves a Sandmeyer reaction starting from 3'-aminoacetophenone. Diazotization of the amino group followed by treatment with a copper(I) chloride source introduces the chloro-substituent at the meta position, yielding 3'-chloroacetophenone. google.com

The table below outlines these alternative precursors and their synthetic utility.

| Precursor | Key Transformation | Advantages | Disadvantages |

|---|---|---|---|

| 3'-Chloroacetophenone | Direct α-functionalization | Most direct route, commercially available. | - |

| Chlorobenzene | Friedel-Crafts Acylation | Inexpensive starting material. | Poor regioselectivity; yields mainly 4'-isomer. vedantu.com |

| 3-Chlorobenzoyl Chloride | Acylation of malonic ester | Good regiochemical control. | Multi-step process. google.com |

| 3'-Aminoacetophenone | Sandmeyer Reaction | Provides specific meta-isomer. google.com | Requires handling of diazonium salts. |

Derivatization Strategies of the this compound Scaffold

The presence of the ester functional group in this compound provides a convenient handle for further molecular modification through derivatization reactions.

Ester Modifications and Transesterification Reactions

Transesterification is a fundamental reaction for converting one ester into another and is a primary strategy for modifying the acetate group in the target molecule. rsc.org This process involves reacting the parent ester with an alcohol in the presence of a catalyst. The equilibrium can be driven toward the product by using a large excess of the reactant alcohol or by removing the alcohol by-product (in this case, ethanol, if the starting material is the ethyl ester analog) as it is formed.

Catalytic Systems:

Acid Catalysis: Protic acids (like sulfuric acid) or Lewis acids can be used. The mechanism involves protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by the new alcohol. rsc.orgbohrium.com

Base Catalysis: Bases such as alkoxides (e.g., sodium methoxide) can also catalyze the reaction. The mechanism proceeds through nucleophilic addition of the alkoxide to the ester carbonyl, forming a tetrahedral intermediate, followed by the elimination of the original alkoxy group. researchgate.net

Enzymatic Catalysis: Lipases are increasingly used for transesterification under mild, solvent-free conditions, offering high chemoselectivity. google.com

By reacting this compound with various alcohols, a library of analogous esters can be synthesized. For example, reaction with methanol would yield the methyl ester, while reaction with benzyl (B1604629) alcohol would produce the corresponding benzyl ester. These modifications can be used to alter the physical and chemical properties of the molecule for further synthetic applications.

The following interactive table illustrates potential transesterification reactions.

| Reactant Alcohol | Catalyst Type | Potential Product |

|---|---|---|

| Methanol | Acid or Base | 2-(3-Chlorophenyl)-2-oxoethyl methyl ester |

| Propan-1-ol | Acid or Base | 2-(3-Chlorophenyl)-2-oxoethyl propionate |

| Benzyl alcohol | Acid or Base | 2-(3-Chlorophenyl)-2-oxoethyl benzoate |

| Ethylene glycol | Acid or Base | Bis[2-(3-chlorophenyl)-2-oxoethyl] succinate |

Functionalization of the 3-Chlorophenyl Ring via Electrophilic or Nucleophilic Aromatic Substitution

The 3-chlorophenyl ring of this compound presents a unique case for aromatic substitution due to the competing directing effects of its substituents.

Electrophilic Aromatic Substitution (EAS): The reactivity of the benzene (B151609) ring towards electrophiles is significantly influenced by the attached functional groups. quora.com Groups that donate electron density activate the ring, making the reaction faster, while electron-withdrawing groups deactivate it. masterorganicchemistry.com In this molecule, both the chloro group and the acetyl group (-C(O)CH₂OAc) are deactivating. masterorganicchemistry.combartleby.com

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution if they possess strong electron-withdrawing groups and a good leaving group. wikipedia.org The SNAr mechanism is favored when electron-withdrawing groups, such as nitro groups, are positioned ortho or para to the leaving group (in this case, the chlorine atom). masterorganicchemistry.comdalalinstitute.com These groups stabilize the negatively charged intermediate, often called a Meisenheimer complex, that forms during the reaction. nih.gov

In this compound, the acetyl group is meta to the chlorine atom. This positioning does not provide the necessary resonance stabilization for the intermediate, making the classical addition-elimination SNAr mechanism unfavorable under standard conditions. youtube.com For substitution to occur, either extremely harsh reaction conditions or an alternative pathway, such as the elimination-addition (benzyne) mechanism, would be required. youtube.com The benzyne (B1209423) mechanism involves the formation of a highly reactive benzyne intermediate, which can then be attacked by a nucleophile. youtube.com

Transformations of the Oxoethyl Linker and Carbonyl Group

The oxoethyl acetate portion of the molecule contains two primary reactive sites: the carbonyl group and the α-carbon. These sites allow for a wide range of chemical transformations.

Carbonyl Group Transformations: The carbonyl group is highly polarized, with the carbon atom being electrophilic and susceptible to nucleophilic attack. libretexts.org Common transformations include:

Reduction: The ketone can be reduced to a secondary alcohol using hydride reagents.

Acetalization: The carbonyl group can be protected by reacting it with an alcohol under acidic conditions to form an acetal. This is a reversible reaction, making acetals useful as protecting groups in multi-step syntheses. chemistryviews.orgyoutube.com

Thionation: The carbonyl oxygen can be replaced with sulfur using reagents like Lawesson's reagent. Computational studies show this reaction proceeds through a two-step mechanism involving a four-membered intermediate. acs.org

α-Carbon and Acetate Transformations:

α-Acetoxylation: The α-position of ketones can be directly acetoxylated. An efficient method uses iodobenzene as a catalyst with acetic anhydride and hydrogen peroxide as the oxidant. organic-chemistry.org This highlights the possibility of further functionalizing the α-carbon.

Hydrolysis and Rearrangement: The acetate ester can be hydrolyzed to yield an α-hydroxy ketone. These α-hydroxy ketones, also known as α-ketols or acyloins, can undergo rearrangement under acidic, basic, or thermal conditions, where an alkyl or aryl group migrates. organicreactions.orgwikipedia.org

Enolate Chemistry: The α-protons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in various reactions, such as alkylations and aldol (B89426) condensations, allowing for the formation of new carbon-carbon bonds at the α-position.

Regioselective and Stereoselective Synthetic Approaches to Analogues

Developing analogues of this compound with specific stereochemistry or substitution patterns requires precise control over reaction conditions. The α-keto ester moiety is a key target for stereoselective transformations.

Stereoselective Approaches: Chiral analogues, particularly those with a stereocenter at the α- or β-position of the side chain, can be synthesized using asymmetric catalysis or biocatalysis.

Asymmetric α-Amination: The α-position can be aminated enantioselectively using azo dicarboxylates as a nitrogen source, catalyzed by chiral copper(II) complexes. acs.org

Asymmetric Aldol and Michael Reactions: The β,γ-unsaturated analogues of α-keto esters are versatile substrates in asymmetric aldol and Michael addition reactions, allowing for the creation of multiple stereocenters with high control. nih.gov

Biocatalytic Reduction: The ketone can be reduced to a chiral alcohol with high enantioselectivity using alcohol dehydrogenases (ketoreductases). This enzymatic approach offers a green and highly selective method for producing optically active α-hydroxy esters from α-keto esters. mdpi.comnih.gov

Dynamic Kinetic Asymmetric Transformations: Racemic starting materials, such as β-halo-α-keto esters, can be converted into single enantiomers of products through dynamic kinetic asymmetric reactions, such as a nickel(II)-catalyzed carbonyl-ene reaction. rsc.org

Below is a table summarizing various stereoselective synthetic methods applicable to the synthesis of α-keto ester analogues.

| Reaction Type | Reagents/Catalyst | Product Type | Stereocontrol |

| α-Amination | Azo dicarboxylates, Chiral Cu(II)-bisoxazoline | Optically active α-amino-β-keto esters | High enantioselectivity |

| Aldol Reaction | Coumaran-3-ones, Chiral Cu-catalyst | Chiral tertiary alcohols | Excellent stereoselectivity (84–95% ee) nih.gov |

| Bioreduction | Ketoreductases (KREDs) | Optically active α-hydroxy esters | High enantioselectivity (85 to >99% ee) nih.gov |

| Carbonyl-ene Reaction | Alkenes, Chiral N,N'-dioxide-Ni(II) complex | β-halo-α-hydroxy esters | Excellent enantioselectivity rsc.org |

Regioselective Approaches: The synthesis of analogues with different substitution patterns on the phenyl ring relies on the directing effects discussed in section 2.2.2. By choosing appropriate electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation), new substituents can be introduced at specific positions relative to the existing chloro and acetyl groups. libretexts.orgmasterorganicchemistry.com

Mechanistic Investigations of Key Reactions Involving this compound

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing existing transformations and designing new ones. This involves identifying transient species like intermediates and transition states and quantifying the energetic landscape of the reaction.

Elucidation of Reaction Intermediates via Spectroscopic and Computational Methods

Reaction intermediates are transient species that exist between the reactant and product stages. Their detection and characterization provide direct evidence for a proposed reaction pathway.

Spectroscopic Methods: Techniques like infrared (IR) spectroscopy are powerful for characterizing intermediates. For example, IR multiple-photon dissociation (IRMPD) spectroscopy, combined with density functional theory (DFT) computations, has been used to study the gas-phase complexes of acetophenone with metal ions, determining the binding sites and structure of these intermediate species. nih.govacs.org Similar techniques could be applied to characterize intermediates formed during reactions of this compound, such as metal-coordinated carbonyls or enolates. rdd.edu.iqresearchgate.net

Computational Methods: Quantum chemical calculations are invaluable for studying the structures and stabilities of highly reactive or short-lived intermediates that are difficult to observe experimentally. numberanalytics.com For nucleophilic aromatic substitution, the stability of the Meisenheimer intermediate can be computationally assessed to predict the feasibility of the SNAr pathway. nih.gov For carbonyl reactions, computational studies can model the structure of tetrahedral intermediates formed during nucleophilic addition. academie-sciences.fr

Characterization of Transition States and Determination of Rate-Limiting Steps

The transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction rate. mit.edu The slowest step in a multi-step reaction is the rate-limiting step.

Electrophilic Aromatic Substitution: The rate-limiting step is the initial attack of the electrophile on the aromatic ring, which leads to the formation of the high-energy carbocation intermediate (sigma complex). masterorganicchemistry.comquora.com The subsequent deprotonation to restore aromaticity is a fast step. masterorganicchemistry.com

Nucleophilic Carbonyl Addition: The mechanism can involve a single transition state or proceed through a tetrahedral intermediate. Computational studies can distinguish between these pathways and calculate the energy barriers. academie-sciences.frresearchgate.net For instance, DFT studies of the thionation of carbonyl compounds with Lawesson's reagent have characterized the transition states for both the initial cycloaddition and the subsequent cycloreversion, confirming a concerted but asynchronous process. acs.org

Kinetic Studies: Experimental kinetics can provide insight into the transition state. For example, studies on the reaction of phenacyl bromide derivatives with nucleophiles have used Hammett plots (correlating reaction rates with substituent electronic effects) to probe the charge distribution in the transition state. researchgate.net

Kinetic and Thermodynamic Analyses of Reaction Pathways

Kinetic and thermodynamic analyses provide quantitative information about reaction rates and product stability, respectively. This helps in understanding whether a reaction is under kinetic control (favoring the fastest-formed product) or thermodynamic control (favoring the most stable product). libretexts.org

Kinetic Analysis: This involves measuring reaction rates under various conditions (e.g., changing temperature, concentration, or substituents) to determine the rate law and activation parameters (activation energy, enthalpy, and entropy). For instance, kinetic studies of the reaction between phenacyl bromides and various nucleophiles have been performed to elucidate the reaction mechanism, showing second-order kinetics. researchgate.net The enzymatic kinetic resolution of acetates can also be analyzed using Michaelis-Menten kinetics to determine key parameters like Vmax and Km. scirp.org

Role of Catalysts and Reagents in Reaction Mechanism Control

The synthesis and subsequent chemical transformations of this compound are critically dependent on the strategic selection of catalysts and reagents. These components are instrumental in directing the reaction pathways, enhancing reaction rates, improving yields, and ensuring the selective formation of the desired product. The control of the reaction mechanism at a molecular level is achieved by manipulating the reaction conditions and the nature of the catalytic species involved, which can range from simple bases to complex phase-transfer catalysts and solid acid catalysts.

In the synthesis of α-keto esters like this compound, the primary route involves the esterification of an α-halo ketone, in this case, 2-bromo-1-(3-chlorophenyl)ethanone, with an acetate source. The choice of catalyst in this nucleophilic substitution reaction is pivotal in activating the nucleophile and/or the electrophile, thereby facilitating the formation of the ester linkage.

One of the most common and effective methods for the synthesis of phenacyl esters involves the use of a basic catalyst. Triethylamine (B128534) (Et3N) is a widely employed homogeneous base catalyst for the condensation of a carboxylic acid with a phenacyl bromide. In the synthesis of a structurally related compound, 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, triethylamine was used to facilitate the reaction between 2-bromo-1-(4-chlorophenyl)ethanone and 3-bromobenzoic acid. nih.gov The mechanism involves the deprotonation of the carboxylic acid by triethylamine to form a more nucleophilic carboxylate anion. This anion then attacks the electrophilic carbon of the carbon-bromine bond in the α-bromoacetophenone, leading to the displacement of the bromide ion and the formation of the ester. The role of triethylamine is crucial as it generates the active nucleophile in situ, allowing the reaction to proceed under mild conditions.

Phase-transfer catalysts (PTCs) offer another efficient approach for the synthesis of phenacyl derivatives, particularly when dealing with reactants that are soluble in different phases. Tetrabutylammonium bromide (TBAB) is an example of a homogeneous phase-transfer catalyst that has been successfully used in the synthesis of various phenacyl derivatives in an aqueous medium. chemicalforums.com In a typical reaction involving an aqueous solution of a sodium salt (e.g., sodium acetate) and an organic solution of the α-bromoacetophenone, the tetraalkylammonium cation pairs with the acetate anion, transporting it into the organic phase where it can react with the α-bromoacetophenone. This catalytic cycle continuously transfers the nucleophile to the reaction site, thereby accelerating the reaction rate and often leading to high yields under mild conditions.

The table below summarizes the role of different catalysts in the synthesis of phenacyl esters, which is applicable to the synthesis of this compound.

| Catalyst/Reagent Type | Example | Role in Reaction Mechanism | Reaction Conditions | Expected Outcome |

| Base Catalyst | Triethylamine (Et3N) | Deprotonates the carboxylic acid to form a more potent carboxylate nucleophile. | Homogeneous, typically in an organic solvent like DMF or acetonitrile at room temperature. | Facilitates nucleophilic substitution, leading to the formation of the ester. |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Transports the nucleophile (e.g., acetate anion) from an aqueous phase to an organic phase to react with the substrate. | Biphasic system (e.g., water/organic solvent) at or slightly above room temperature. | Enhances reaction rates in multiphase systems, leading to high yields of the desired ester. |

| Solid Acid Catalyst | Zeolite (e.g., ZSM-5) | Provides Brønsted or Lewis acid sites to activate the carbonyl group of the acylating agent (e.g., acetic anhydride) for acylation of a phenol. While not a direct synthesis of the target compound, it is relevant for related esterifications. bcrec.id | Heterogeneous, typically at elevated temperatures. | Promotes acylation reactions, often with shape selectivity depending on the zeolite pore structure. |

In the context of chemical transformations of this compound, catalysts and reagents play a crucial role in controlling the outcome of reactions involving the ketone or ester functional groups. For instance, the reduction of the keto group to a secondary alcohol can be achieved with high selectivity using specific reducing agents. The choice between sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) can influence the outcome, with the latter being a much stronger reducing agent that could potentially also reduce the ester group if the reaction conditions are not carefully controlled.

Furthermore, the α-keto ester moiety in this compound makes it a valuable precursor in the synthesis of various heterocyclic compounds. The reaction mechanism and the final product are dictated by the choice of reagents and catalysts. For example, in the Hantzsch thiazole (B1198619) synthesis, the reaction of an α-haloketone with a thiourea (B124793) derivative is catalyzed by a base. The base facilitates the initial condensation and subsequent cyclization to form the thiazole ring. The specific base used can affect the reaction rate and the purity of the product.

Computational Chemistry and Theoretical Studies of 2 3 Chlorophenyl 2 Oxoethyl Acetate

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods can model the electron distribution and geometry of a compound, offering predictive power for its chemical behavior.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO) and Energy Band Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule. For 2-(3-Chlorophenyl)-2-oxoethyl acetate (B1210297), specific values for HOMO, LUMO, and the energy gap have not been reported in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species. Specific MEP analysis for 2-(3-Chlorophenyl)-2-oxoethyl acetate is not available.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can quantify charge transfer between orbitals, revealing the extent of electron delocalization and the strength of intramolecular interactions, such as hyperconjugation. No NBO studies specifically for this compound were found.

Calculation of Atomic Charges and Bond Orders

The calculation of atomic charges and bond orders helps in understanding the nature of the chemical bonds and the distribution of charge across the molecule. This information is vital for predicting reaction mechanisms and molecular stability. Specific data on atomic charges and bond orders for this compound are not available in the public domain.

Theoretical Spectroscopic Analysis and Prediction

Theoretical methods can simulate various types of spectra, which can then be compared with experimental data to confirm the structure of a molecule and to understand its vibrational properties.

Molecular Modeling and Dynamics Simulations

Ligand-Target System Modeling and Free Energy Calculations

Computational studies involving ligand-target system modeling and free energy calculations provide crucial insights into the molecular interactions between a compound and its biological target. These theoretical approaches are instrumental in understanding binding affinities and the stability of the ligand-protein complex, thereby guiding drug discovery and development processes.

As of the latest literature review, specific studies detailing ligand-target system modeling and free energy calculations for this compound are not publicly available. While computational methods such as molecular docking and molecular dynamics simulations are widely used to predict the binding modes and affinities of small molecules to biological targets, research focusing explicitly on the interaction of this compound with specific proteins has not been published.

Therefore, detailed research findings, including data on binding energies, specific amino acid interactions, and the thermodynamic stability of a potential ligand-target complex involving this compound, remain to be determined. Future computational chemistry and theoretical studies would be necessary to elucidate the molecular basis of action and potential biological targets of this compound.

General principles of the requested analytical techniques can be described, but their specific application, validation, and resulting data for "this compound" have not been published in the available scientific literature. An article generated without this specific data would be hypothetical and would not adhere to the instructions for providing detailed, factual research findings.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail at this time. Further empirical research on the analytical characterization of this compound would be necessary to provide the specific information needed to fulfill this request.

Advanced Analytical Methodologies for Characterization of 2 3 Chlorophenyl 2 Oxoethyl Acetate and Its Derivatives

Mass Spectrometry (MS) for Structural Elucidation and Impurity Profiling

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

The analysis of complex mixtures, such as reaction products or environmental samples, necessitates techniques that offer both high separation efficiency and definitive identification capabilities. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) stands out as a particularly powerful tool for the analysis of 2-(3-Chlorophenyl)-2-oxoethyl acetate (B1210297) and its derivatives.

The process begins with Liquid Chromatography (LC), which separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For compounds like 2-(3-Chlorophenyl)-2-oxoethyl acetate, reverse-phase LC is typically employed, where a nonpolar stationary phase separates analytes based on their hydrophobicity. This allows for the effective separation of the target compound from starting materials, byproducts, and degradation products.

Following separation, the eluent is introduced into a mass spectrometer. An interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to generate ions from the analyte molecules. These ions are then guided into the mass analyzer. In a tandem mass spectrometer (MS/MS), two mass analyzers are used in sequence. The first analyzer selects a specific ion (the precursor ion) corresponding to the mass-to-charge ratio (m/z) of the compound of interest, such as the protonated molecule [M+H]⁺ of this compound.

This selected precursor ion is then fragmented in a collision cell. The resulting product ions are analyzed by the second mass analyzer, generating a characteristic fragmentation pattern or "fingerprint." This process, known as Selected Reaction Monitoring (SRM), provides a high degree of selectivity and sensitivity, enabling the unambiguous identification and quantification of the target compound even in a complex matrix. This capability is crucial for impurity profiling in pharmaceutical analysis and for metabolism studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C) for Proton and Carbon Environments

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The acetate methyl protons (CH₃) would appear as a singlet in the upfield region, typically around δ 2.2 ppm. The methylene (B1212753) protons (CH₂) adjacent to the carbonyl group and the ester oxygen would also produce a singlet, expected further downfield around δ 5.4-5.6 ppm. The aromatic protons on the 3-chlorophenyl ring would appear in the aromatic region (δ 7.4-8.0 ppm), exhibiting a complex splitting pattern due to their different chemical environments and spin-spin coupling.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The acetate methyl carbon would resonate at approximately δ 20-21 ppm. The methylene carbon (CH₂) would be found around δ 66-67 ppm. In the downfield region, the ester carbonyl carbon is expected around δ 170 ppm, while the ketone carbonyl carbon would be significantly further downfield, around δ 190-191 ppm. The aromatic carbons would produce a set of signals between δ 127 and 135 ppm, with their precise shifts influenced by the chloro-substituent.

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -CH₃ (Acetate) | ~2.2 (s) | ~20.5 |

| -CH₂- | ~5.5 (s) | ~66.5 |

| Aromatic C-H | 7.4 - 8.0 (m) | 127.0 - 135.0 |

| Aromatic C-Cl | - | ~135.0 |

| C=O (Ester) | - | ~170.0 |

| C=O (Ketone) | - | ~191.0 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two or three bonds). For this compound, COSY would primarily show correlations among the protons on the aromatic ring, helping to decipher their complex splitting patterns and relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This would definitively link the proton signal around δ 5.5 ppm to the methylene carbon at δ 66.5 ppm, and the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for piecing together the molecular fragments. Key expected correlations would include the methylene protons (δ ~5.5 ppm) to the ketone carbonyl (δ ~191 ppm) and the ester carbonyl (δ ~170 ppm), as well as to the C1 carbon of the phenyl ring. The acetate methyl protons (δ ~2.2 ppm) would show a correlation to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can help to confirm the conformation of the molecule. For example, a NOESY experiment could show a correlation between the methylene protons and the ortho-protons (at C2 and C6) of the chlorophenyl ring, confirming their spatial proximity.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and conformation.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure

While a crystal structure for this compound is not available, the structure of the closely related compound, 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, provides significant insight into the expected molecular geometry. nih.govresearchgate.net

In this analog, the molecule adopts a structure where the aryl ketone and aryl ester components are nearly perpendicular to each other, with an angle of 88.60 (3)° between their respective planes. nih.govresearchgate.net A similar orthogonal arrangement would be anticipated for this compound. The C-Cl bond length in the chlorophenyl ring is typically observed to be around 1.74 Å. The carbonyl C=O bond lengths are approximately 1.21 Å for the ketone and 1.20 Å for the ester, while the C-O single bonds within the ester group are around 1.33 Å and 1.45 Å. These precise measurements confirm the molecular connectivity and provide the exact conformation of the molecule in the solid state.

| Parameter | Expected Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C=O (Ketone) Bond Length | ~1.21 Å |

| C=O (Ester) Bond Length | ~1.20 Å |

| Aryl Ring Plane Dihedral Angle | ~88-89° |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., π-π stacking)

The arrangement of molecules within a crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. Analysis of the crystal structure of analogs reveals that C-H···O hydrogen bonds and π-π stacking are the dominant forces. nih.govresearchgate.net

In the crystal lattice of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, molecules form inversion dimers through weak C-H···O hydrogen bonds involving the aromatic protons and the carbonyl oxygens. nih.govresearchgate.net It is highly probable that this compound would exhibit similar interactions.

Structure Activity Relationship Sar Studies and Molecular Interactions of 2 3 Chlorophenyl 2 Oxoethyl Acetate Derivatives

In Vitro Mechanistic Investigations at the Molecular Level

Detailed in vitro mechanistic studies specifically for 2-(3-Chlorophenyl)-2-oxoethyl acetate (B1210297) derivatives are not extensively documented in publicly available literature. While research on analogous compounds provides some insights, direct evidence for the 3-chloro substituted variant is missing.

Enzyme Inhibition Kinetics and Mechanism

There is a notable absence of studies detailing the enzyme inhibition kinetics—be it competitive, non-competitive, or mixed-type—for 2-(3-Chlorophenyl)-2-oxoethyl acetate derivatives. Research on halo-substituted mixed ester/amide-based analogues has indicated that the position and nature of the halogen substituent on the phenyl ring can play a crucial role in enzyme inhibition. For instance, studies on urease inhibitors have shown that derivatives with a 2-chloro-substituted phenyl ring can exhibit potent inhibitory activity, with kinetic analyses revealing a mixed-type inhibition mechanism. However, these studies did not specifically include the 3-chloro-2-oxoethyl acetate variant, leaving its specific kinetic profile undetermined.

Receptor Binding Profiling and Ligand-Receptor Interactions

Specific receptor binding profiles and detailed ligand-receptor interaction studies for this compound derivatives are not described in the available literature. General principles of receptor-ligand interactions are well-established, and assays to determine binding affinities are standard in drug discovery. However, the application of these methods to the specific compound has not been reported.

Modulation of Specific Cellular Signaling Pathways

Information regarding the modulation of specific cellular signaling pathways by this compound derivatives is not available. Understanding how a compound affects pathways such as MAPK, NF-κB, or others is critical to elucidating its mechanism of action at a cellular level. Without dedicated studies, any potential effects of this specific compound on cellular signaling remain speculative.

Investigation of Molecular Targets and Pathways

The specific molecular targets and pathways for this compound have not been identified in the reviewed literature. While related compounds, such as 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, have been investigated as inhibitors of enzymes like Sentrin/SUMO-specific protease 1 (SENP1), this does not directly implicate the same target for the 3-chloro analog. The identification of molecular targets is a crucial step in understanding the pharmacological potential of a compound.

Computational Approaches to SAR and Ligand Design

Computational methods are powerful tools for predicting the interaction of small molecules with biological targets. However, specific computational studies for this compound are not prevalent.

Molecular Docking Simulations for Binding Affinity and Mode of Action

While molecular docking is a common technique used to predict the binding affinity and mode of action of ligands with receptors, specific simulation data for this compound is not publicly available. Docking studies on analogous halo-substituted compounds have been performed to understand their interaction with enzymes like urease, revealing binding energies and key interactions within the active site. These studies underscore the importance of the position and nature of substituents on the phenyl ring for binding affinity. However, without specific simulations for the 3-chloro derivative, its binding mode and affinity for various potential targets remain unknown.

Pharmacophore Modeling for Identification of Essential Structural Features

Pharmacophore modeling is a cornerstone of computer-aided drug design, serving to distill the complex chemical information of a molecule into a simplified three-dimensional representation of its essential interaction features. dovepress.com A pharmacophore model defines the specific geometric arrangement of molecular features necessary for a molecule to bind to a specific biological target and elicit a response. nih.gov These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.

For derivatives of this compound, a pharmacophore model would be developed to understand the key structural attributes required for their biological activity. This process can be approached in two ways: ligand-based or structure-based. nih.gov In a ligand-based approach, a set of active molecules with the same mechanism of action is superimposed, and common chemical features are identified. For the this compound scaffold, a hypothetical pharmacophore model would likely include:

An aromatic ring feature: corresponding to the 3-chlorophenyl group.

A hydrogen bond acceptor: associated with the ketone carbonyl oxygen.

A second hydrogen bond acceptor: corresponding to the ester carbonyl oxygen.

A hydrophobic feature: potentially overlapping with the chlorophenyl ring.

The spatial relationships (distances and angles) between these features would be precisely defined. This model could then be used as a 3D query to screen large virtual databases for new, structurally diverse compounds that match the pharmacophore and are therefore likely to possess the desired biological activity. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com The fundamental principle of QSAR is that variations in the structural or physicochemical properties of compounds within a series are responsible for the observed differences in their biological activities. nih.gov

To develop a QSAR model for this compound derivatives, a dataset of synthesized analogues with experimentally determined biological activities (e.g., IC50 values) is required. scielo.org.mx For each molecule in the series, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic descriptors: (e.g., partial charges, dipole moment) which describe the electron distribution.

Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic descriptors: (e.g., LogP) which quantify the molecule's lipophilicity.

Topological descriptors: which describe the connectivity of atoms in the molecule.

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, an equation is generated that links a combination of these descriptors to the biological activity. nih.govmdpi.com A robust QSAR model, once validated internally and externally, can predict the activity of newly designed, unsynthesized derivatives. scielo.org.mx This predictive power allows for the prioritization of synthetic efforts, focusing on compounds predicted to have the highest potency and thereby accelerating the drug discovery process. nih.gov

Ligand-Based and Structure-Based Drug Design Principles Applied to the Scaffold

Drug design strategies are broadly categorized into ligand-based and structure-based approaches. The choice between them depends primarily on the availability of three-dimensional structural information for the biological target. nih.govethernet.edu.et

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target protein is unknown. nih.gov This approach relies entirely on the information derived from molecules known to interact with the target (i.e., the ligands). nih.gov For the this compound scaffold, LBDD would involve using the SAR data from a series of active analogues. The pharmacophore modeling and QSAR studies described above are primary tools in LBDD. nih.govnih.gov By understanding the common features of active compounds, medicinal chemists can design new molecules that are predicted to be active without any direct knowledge of the target's binding site.

Structure-Based Drug Design (SBDD) is utilized when a high-resolution 3D structure of the target, typically a protein or enzyme, is available from techniques like X-ray crystallography or NMR spectroscopy. ethernet.edu.et If the target for this compound were known, SBDD would involve computational docking. This technique predicts the preferred orientation and binding affinity of the molecule within the target's binding site. researchgate.net By visualizing the interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts—between the ligand and the amino acid residues of the target, researchers can rationally design modifications to the scaffold to enhance these interactions and improve binding affinity and selectivity. researchgate.net

Experimental Structure-Activity Relationship Mapping

Experimental structure-activity relationship (SAR) studies involve the systematic synthesis of analogues of a lead compound and the evaluation of their biological activities. The goal is to identify which parts of the molecule are crucial for its activity and to understand how modifications to its structure affect its potency and selectivity.

Impact of Substituent Effects on Biological Activities (e.g., electron-withdrawing groups)

The nature and position of substituents on the phenyl ring of the this compound scaffold can profoundly influence its biological activity. Substituents alter the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its binding to the target receptor.

Electron-withdrawing groups (EWGs) like nitro (–NO2), cyano (–CN), or additional halogens (e.g., -F, -Cl) can significantly impact activity. For instance, in some series of compounds, the presence of strong EWGs has been shown to enhance antibacterial or antitubercular activity. researchgate.net The 3-chloro substituent already present on the parent scaffold is a moderately deactivating, electron-withdrawing group. Adding other EWGs or replacing the chlorine with stronger ones could modulate the electrostatic potential of the molecule, potentially leading to stronger interactions with a biological target. Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (–OCH3) or methyl (–CH3) could have the opposite effect. A systematic exploration is necessary to map these effects.

The following interactive table illustrates hypothetical SAR data for derivatives of the 2-phenyl-2-oxoethyl acetate scaffold, demonstrating how different substituents on the phenyl ring could influence biological activity, represented by the half-maximal inhibitory concentration (IC50).

Table: Hypothetical SAR data for 2-oxoethyl acetate derivatives showing the impact of phenyl ring substituents on biological activity.

Conformational Requirements for Molecular Recognition and Activity

Molecular recognition depends on the three-dimensional shape, or conformation, of a ligand, which allows it to fit precisely into the binding site of its biological target. The this compound scaffold possesses several rotatable single bonds, allowing the molecule to adopt a multitude of conformations in solution. However, it is likely that only one, or a small subset, of these conformations is the "bioactive conformation" responsible for its biological effect. nih.gov

Understanding these conformational requirements is critical for drug design. ebi.ac.uk Computational methods, such as conformational grid searches using molecular mechanics, can be employed to identify low-energy, stable conformations. nih.gov Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) studies, can provide data on the through-space proximity of different protons, helping to elucidate the predominant conformation in solution. mdpi.com

For the this compound scaffold, key conformational questions would include the dihedral angle between the phenyl ring and the adjacent ketone group, as well as the orientation of the acetate moiety relative to the rest of the molecule. Introducing bulky substituents or creating conformationally constrained analogues by incorporating the flexible bonds into a ring system can lock the molecule into a specific shape. ebi.ac.uk Testing these rigid analogues provides invaluable insight into the optimal geometry required for receptor binding and activity. If a rigid analogue shows high potency, it suggests that its fixed shape closely mimics the bioactive conformation of the original, flexible molecule. ebi.ac.uk

Environmental Fate and Degradation Mechanisms of 2 3 Chlorophenyl 2 Oxoethyl Acetate

Abiotic Degradation Pathways and Kinetics

No specific data is available.

Photodegradation Studies: Light-Induced Transformation and Product Analysis

No specific data is available.

Hydrolytic Stability and Mechanism in Various Aqueous Environments

No specific data is available.

Oxidation Pathways and Reactivity with Environmental Oxidants

No specific data is available.

Biotic Degradation Mechanisms

No specific data is available.

Microbial Transformation and Biodegradation Pathways in Environmental Matrices

No specific data is available.

Enzyme-Mediated Biotransformation Studies (e.g., esterases)

No specific data is available.

Identification and Characterization of Degradation Byproducts of 2-(3-Chlorophenyl)-2-oxoethyl Acetate (B1210297)

Analytical Methods for Byproduct Detection and Quantification (e.g., LC-MS)

The identification and quantification of the degradation byproducts of 2-(3-Chlorophenyl)-2-oxoethyl acetate in environmental matrices necessitate sensitive and selective analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS), is a powerful tool for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation of non-volatile and thermally labile compounds, making it suitable for analyzing the degradation products of this compound. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common approach for separating the parent compound and its more polar degradation products. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight of the degradation byproducts. When coupled with HPLC, MS can provide structural information for the identification of unknown compounds. Techniques such as tandem mass spectrometry (MS/MS) can be employed to fragment the ions of the degradation products, yielding characteristic fragmentation patterns that aid in their structural elucidation.

The following interactive data table summarizes the key analytical methods and their parameters used for the detection and quantification of potential degradation byproducts.

| Analytical Technique | Description | Key Parameters for Analysis |

| LC-MS | A hyphenated technique combining the separation power of HPLC with the detection capabilities of MS. | Column: C18 reversed-phase; Mobile Phase: Gradient elution with acetonitrile (B52724) and water (often with formic acid or ammonium (B1175870) acetate as additives); Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes to detect a wide range of byproducts; Mass Analyzer: Time-of-Flight (TOF) or Quadrupole for accurate mass measurements and MS/MS for structural confirmation. |

| GC-MS | Gas Chromatography-Mass Spectrometry can be used for volatile and thermally stable byproducts, or for derivatives of non-volatile byproducts. | Column: Capillary column with a nonpolar stationary phase; Carrier Gas: Helium or Nitrogen; Ionization: Electron Ionization (EI) provides reproducible fragmentation patterns for library matching. |

Quantification: For the quantification of the identified byproducts, standard reference materials are required. Calibration curves are generated by analyzing solutions of known concentrations of the standards. In the absence of commercial standards for specific degradation products, relative quantification can be performed based on the peak areas of the parent compound and the byproducts, assuming similar ionization efficiencies.

Mechanistic Proposals for Byproduct Formation and Environmental Persistence

The degradation of this compound in the environment is expected to proceed through both abiotic and biotic pathways, leading to the formation of several byproducts. The persistence of these byproducts is influenced by their chemical structure and the prevailing environmental conditions.

Proposed Degradation Pathways:

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which can be chemically or biologically mediated. This is likely the initial and a significant degradation step.

Products: This reaction would yield 2-hydroxy-1-(3-chlorophenyl)ethan-1-one (also known as 3-chlorophenacyl alcohol) and acetic acid .

Oxidation: The resulting 2-hydroxy-1-(3-chlorophenyl)ethan-1-one can undergo further oxidation.

Products: Oxidation of the alcohol group could lead to the formation of (3-chlorophenyl)(oxo)acetic acid .

Reductive Dechlorination: Under anaerobic conditions, microbial activity can lead to the reductive dechlorination of the aromatic ring.

Products: This would result in the formation of compounds such as 2-oxo-2-phenylethyl acetate .

Ring Cleavage: Following initial transformations, microorganisms can cleave the aromatic ring, a common step in the degradation of many aromatic pollutants. This process typically involves dioxygenase enzymes that introduce hydroxyl groups onto the ring, leading to the formation of catechols, which are then susceptible to ring opening.

Products: This would lead to the formation of various aliphatic acids that can be further mineralized to carbon dioxide and water.

The following interactive data table outlines the proposed degradation byproducts and the likely mechanisms of their formation.

| Proposed Degradation Byproduct | Chemical Formula | Formation Mechanism | Environmental Persistence |

| 2-hydroxy-1-(3-chlorophenyl)ethan-1-one | C₈H₇ClO₂ | Hydrolysis of the ester linkage of the parent compound. | Expected to be less persistent than the parent compound due to the presence of a reactive alcohol group. |

| Acetic Acid | C₂H₄O₂ | Hydrolysis of the ester linkage of the parent compound. | Readily biodegradable and not considered environmentally persistent. |

| (3-chlorophenyl)(oxo)acetic acid | C₈H₅ClO₃ | Oxidation of the alcohol group of 2-hydroxy-1-(3-chlorophenyl)ethan-1-one. | The presence of the chlorine atom may increase its persistence compared to its non-chlorinated analog. |

| 2-oxo-2-phenylethyl acetate | C₁₀H₁₀O₃ | Reductive dechlorination of the parent compound under anaerobic conditions. | Persistence would be influenced by the susceptibility of the ester and ketone groups to further degradation. |

Environmental Persistence: The persistence of this compound and its degradation byproducts in the environment is a key concern. Chlorinated aromatic compounds are generally more resistant to degradation than their non-chlorinated counterparts. The chlorine atom on the phenyl ring increases the recalcitrance of the molecule to microbial attack. Therefore, while the initial hydrolysis of the ester bond may occur relatively quickly, the subsequent degradation of the chlorinated aromatic moiety is likely to be the rate-limiting step in the complete mineralization of the compound. The persistence of these chlorinated byproducts will depend on various environmental factors, including the presence of adapted microbial communities, oxygen levels, temperature, and pH.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Enhanced Green Chemistry Principles

The synthesis of α-acyloxy ketones, including 2-(3-Chlorophenyl)-2-oxoethyl acetate (B1210297), is undergoing a transformation guided by the principles of green chemistry. rsc.orgresearchgate.net The objective is to develop methods that are not only efficient but also environmentally benign, minimizing waste and energy consumption. nih.govsekisuidiagnostics.comijcrt.org

Recent advancements have focused on moving away from traditional methods that often rely on stoichiometric amounts of hazardous reagents like lead tetraacetate. organic-chemistry.org Alternative, more sustainable approaches are being explored:

Catalytic Systems: An efficient and economical method for the α-acetoxylation of ketones utilizes iodobenzene (B50100) as a catalyst with 30% aqueous hydrogen peroxide and acetic anhydride (B1165640) as the oxidant. organic-chemistry.org This approach significantly reduces waste and improves reaction efficiency. organic-chemistry.org

Visible-Light Photoredox Catalysis: A metal-free photoredox system using an acridinium (B8443388) photocatalyst promotes the oxo-acyloxylation of olefins with carboxylic acids and molecular oxygen. organic-chemistry.org This method is environmentally friendly, using visible light as a renewable energy source and oxygen as a clean oxidant. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave-assisted organic reaction enhancement (MORE) has been shown to be a simple, fast, and efficient method for various organic syntheses. jocpr.com This technique drastically reduces reaction times, often from hours to minutes, while increasing yields and product purity, aligning with the green chemistry principle of energy efficiency. jocpr.comsciforum.net Microwave-assisted synthesis can be performed in solvent or solvent-free conditions, further reducing environmental impact. jocpr.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers another green synthetic approach. numberanalytics.comnih.gov Ultrasound irradiation can accelerate reactions, improve yields, and allow for milder reaction conditions. numberanalytics.comnih.gov This technique is known for its enhanced reaction rates, reduced energy consumption, and improved selectivity. numberanalytics.com

These emerging synthetic strategies represent a commitment to developing more sustainable chemical processes. sekisuidiagnostics.com

Table 1: Comparison of Synthetic Methodologies for α-Acyloxy Ketones

| Methodology | Key Features | Green Chemistry Principles Addressed | Potential Advantages |

|---|---|---|---|

| Catalytic Iodobenzene | Uses catalytic iodobenzene with H₂O₂. organic-chemistry.org | Waste prevention, use of catalytic reagents. nih.govorganic-chemistry.org | High yields, reduced need for stoichiometric heavy metals. organic-chemistry.org |

| Visible-Light Photocatalysis | Metal-free system using light and O₂. organic-chemistry.org | Use of renewable energy, safer solvents. nih.govorganic-chemistry.org | Environmentally friendly, mild reaction conditions. organic-chemistry.org |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. jocpr.comnih.gov | Energy efficiency, reduced reaction times. researchgate.netjocpr.com | Rapid synthesis, higher yields, increased purity. jocpr.commdpi.com |

| Ultrasound-Assisted Synthesis | Employs high-frequency sound waves. numberanalytics.comnih.gov | Energy efficiency, enhanced reaction rates. researchgate.netnumberanalytics.com | Shorter reaction times, milder conditions, improved yields. nih.govmdpi.com |

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry is becoming an indispensable tool in the design and development of new chemical entities. For derivatives of 2-(3-Chlorophenyl)-2-oxoethyl acetate, techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies can provide deep insights into their biological activities and guide the synthesis of more potent and selective compounds.

Molecular docking simulations can predict the binding affinity and orientation of a ligand within the active site of a target protein. nih.govresearchgate.netekb.eg This allows researchers to understand the molecular basis of a compound's activity and to design modifications that enhance its interaction with the target. For instance, in the development of novel antifungal agents, docking studies can identify key interactions between a compound and fungal enzymes, such as lanosterol (B1674476) 14-α-demethylase. mdpi.com

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing how different structural features influence activity, researchers can predict the potency of unsynthesized compounds and prioritize the most promising candidates for synthesis. This approach has been successfully used to design environmentally friendly derivatives of plasticizers with enhanced biodegradability. nih.gov

The integration of these computational methods can significantly accelerate the drug discovery process, reduce the number of compounds that need to be synthesized and tested, and ultimately lead to the development of more effective therapeutic agents. mdpi.com

Diversification of the this compound Scaffold for Broader Biological Applications

The this compound scaffold serves as a versatile starting point for the synthesis of a wide range of derivatives with potential biological activities. The presence of the ketone and acetate functional groups, along with the substituted phenyl ring, allows for numerous chemical modifications.

Research into related acetophenone (B1666503) and α-acyloxy ketone derivatives has revealed promising antifungal and antimicrobial properties. rsc.orgnih.govnih.gov For example, certain acetophenone derivatives have shown potent antifungal effects against various phytopathogenic fungi, with some compounds exhibiting greater activity than commercial fungicides. nih.gov Similarly, other studies have demonstrated the antifungal activity of specific lactone-containing acetoxy compounds against drug-resistant Candida species. nih.gov

The diversification of the this compound scaffold could involve:

Modification of the Phenyl Ring: Introducing different substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, potentially enhancing its biological activity and selectivity.

Alteration of the Acyl Group: Replacing the acetate group with other acyl moieties can influence the compound's lipophilicity and interaction with biological targets.

Reactions at the Ketone: The ketone functionality can be used as a handle for further chemical transformations, such as the formation of heterocycles, which are common motifs in biologically active molecules.

By systematically exploring these modifications, it is possible to generate a library of novel compounds with a broad spectrum of biological applications, including antifungal, antibacterial, and anticancer activities. mdpi.com

Table 2: Potential Biological Activities of α-Acyloxy Ketone Derivatives

| Compound Class | Target Organism/Cell Line | Observed Activity | Reference |

|---|---|---|---|

| Acetophenone Derivatives | Phytopathogenic Fungi | Antifungal | nih.gov |

| Pregnane Carbolactone | Fluconazole-Resistant Candida | Antifungal | nih.gov |

| Aminothioxanthones | Candida albicans, Aspergillus fumigatus | Antifungal, Biofilm Inhibition | mdpi.com |

Development of High-Throughput Screening Methods for Mechanistic Elucidation

To efficiently explore the biological potential of a large library of this compound derivatives, the development of high-throughput screening (HTS) methods is crucial. HTS allows for the rapid testing of thousands of compounds, enabling the identification of "hits" with desired biological activities.

For antimicrobial and antifungal drug discovery, HTS assays are typically based on measuring microbial growth inhibition. These assays can be adapted to a microplate format, allowing for the simultaneous testing of many compounds at different concentrations. Once active compounds are identified, further assays can be employed to elucidate their mechanism of action. mdpi.com This could involve investigating their effects on specific cellular processes, such as cell membrane integrity, enzyme activity, or biofilm formation. mdpi.com

Understanding the mechanism of action is a critical step in the development of new therapeutic agents, as it provides valuable information for optimizing their efficacy and selectivity. mdpi.com

Environmental Impact Assessment and Remediation Strategies for Related Compounds

As with any chemical compound, it is important to consider the potential environmental impact of this compound and its derivatives. researchgate.net As a halogenated organic compound, it belongs to a class of chemicals that can be persistent in the environment and may have toxic effects on various organisms. researchgate.netresearchgate.nettecamgroup.comepa.gov

The presence of a chlorine atom on the phenyl ring makes the compound a chlorinated aromatic compound. Such compounds can be resistant to degradation and may accumulate in soil and water. researchgate.networldscientific.com Therefore, research into the environmental fate and potential toxicity of this compound is warranted.

Should contamination occur, various remediation strategies for chlorinated aromatic compounds are available. These can be broadly categorized as:

Physical Remediation: Methods such as excavation and pump-and-treat systems physically remove the contaminated material. numberanalytics.com

Chemical Remediation: In-situ chemical oxidation (ISCO) involves injecting oxidizing agents into the subsurface to degrade contaminants. numberanalytics.commdpi.com

Bioremediation: This approach utilizes microorganisms to break down hazardous substances into less toxic or non-toxic compounds. eurochlor.orgcuni.cz Many microorganisms can utilize chlorinated aromatic compounds as a source of energy and carbon. eurochlor.org This process, known as biodegradation, is a key mechanism for the natural attenuation of these pollutants. nih.govresearchgate.net

Future research should focus on assessing the biodegradability of this compound and developing effective remediation strategies if necessary. rsc.org

Q & A

Q. Table 1: Synthetic Methods Comparison

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| KMnO₄ Oxidation | H₂SO₄, 60°C, 6 hrs | 75 | 90 | |

| Flow Reactor Acetylation | Acetic anhydride, 80°C, 2 hrs | 85 | 95 | |

| Hypervalent Iodine Route | Cbz-Gly-Pro, 3-chloropropanol, 70% | 70 | 88 |

How can spectroscopic techniques (NMR, MS, IR) characterize this compound?

Q. Basic Research Focus

- ¹H/¹³C NMR : The chlorophenyl group shows aromatic protons at δ 7.2–7.8 ppm, while the oxoethyl acetate group resonates at δ 2.1–2.3 ppm (CH₃) and δ 4.5–5.0 ppm (CH₂) .

- Mass Spectrometry (MS) : ESI-HR-MS confirms the molecular ion [M+H]+ at m/z 211.19 (calculated) with fragmentation patterns indicating loss of acetyl groups .

- IR Spectroscopy : Strong C=O stretches at 1740–1760 cm⁻¹ (acetate) and 1680–1700 cm⁻¹ (ketone) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities in derivatives .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

- Exposure Control : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. PAC-1 exposure limit: 2.1 mg/m³ .

- Spill Management : Absorb with diatomaceous earth; dispose via hazardous waste protocols .

- Storage : Store in sealed containers at RT, away from oxidizers and moisture .

How can crystallographic analysis (e.g., SHELX) resolve the compound’s 3D structure?

Advanced Research Focus

SHELX programs refine crystal structures using X-ray diffraction data. For this compound:

Q. Table 2: Crystallographic Parameters (Analogous Compound)

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| Unit Cell (Å) | a=8.21, b=12.34 | |

| Bond Length (C-Cl) | 1.74 Å |

What mechanistic insights explain the compound’s reactivity in substitution and oxidation reactions?

Q. Advanced Research Focus

- Nucleophilic Substitution : The chlorine atom undergoes SNAr reactions with amines/thiols under basic conditions. Steric hindrance at the meta position slows para-substituted analogs .

- Oxidation Pathways : KMnO₄ oxidizes the oxoethyl group to carboxylic acid, while TEMPO/Iron catalysts enable selective C-H activation .

- pH Dependence : Acidic conditions favor protonation of the carbonyl, enhancing electrophilicity .

How does this compound compare to halogenated analogs in biological activity?

Q. Advanced Research Focus

- Antimicrobial Activity : The 3-chloro derivative shows higher potency than 4-chloro analogs due to improved membrane permeability .

- Receptor Binding : Molecular docking studies suggest affinity for steroid hormone receptors, akin to structurally related compounds .

Q. Table 3: Comparative Bioactivity

| Analog | IC₅₀ (µM) | Target Receptor | Reference |

|---|---|---|---|

| 3-Chloro Derivative | 12.3 | Estrogen α | |

| 4-Chloro Derivative | 28.7 | Estrogen α | |

| 3-Bromo Derivative | 9.8 | Androgen |

What computational methods predict the compound’s physicochemical properties?

Q. Advanced Research Focus

- DFT Calculations : Predict bond dissociation energies (BDEs) for C-Cl (≈315 kJ/mol) and C=O (≈745 kJ/mol) .

- Solubility Parameters : COSMO-RS simulations correlate logP (2.1) with experimental solubility in ethanol/water mixtures .

How can synthetic byproducts be identified and minimized?

Q. Advanced Research Focus

- LC-MS Monitoring : Detect intermediates (e.g., 2-(3-chlorophenyl)-2-hydroxyacetaldehyde) during reduction steps .

- Kinetic Control : Lower reaction temperatures (≤40°C) reduce over-oxidation to carboxylic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten